molecular formula C25H24N4O4S B15394991 N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B15394991
M. Wt: 476.5 g/mol
InChI Key: QWHYADDEJGCBDM-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a 3,4-dimethylbenzyl group at position 3 and an N-(4-acetamidophenyl)acetamide side chain at position 1. The thienopyrimidine scaffold is widely explored in medicinal chemistry due to its structural mimicry of purine bases, enabling interactions with kinase ATP-binding pockets. Its synthesis likely involves nucleophilic substitution or condensation reactions, analogous to methods described in and .

Properties

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H24N4O4S/c1-15-4-5-18(12-16(15)2)13-29-24(32)23-21(10-11-34-23)28(25(29)33)14-22(31)27-20-8-6-19(7-9-20)26-17(3)30/h4-12H,13-14H2,1-3H3,(H,26,30)(H,27,31)

InChI Key

QWHYADDEJGCBDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds is provided below, focusing on core scaffolds, substituents, and biological activities.

Table 1: Key Structural and Functional Comparisons
Compound Name/Structure Core Structure Key Substituents Biological Activity Key Differences from Target Compound References
Target Compound Thieno[3,2-d]pyrimidin-2,4-dione 3,4-Dimethylbenzyl, N-(4-acetamidophenyl)acetamide Potential kinase inhibition N/A N/A
10a (Benzothieno-triazolo-pyrimidine) Benzothieno[3,2-e]triazolo[4,3-c]pyrimidine Phenyl sulfanyl acetamide Not specified (likely kinase-targeted) Triazolo ring introduces rigidity; sulfanyl group enhances electrophilicity
MEK Inhibitor () Pyrido[4,3-d]pyrimidine Cyclopropyl, fluoro-iodo-phenylamino MEK inhibition (cancer therapy) Larger pyrido core; iodine substituent increases molecular weight and halogen bonding
4 (Diphenylpyrimidine) 4,6-Diphenylpyrimidine Amino linkage, phenyl acetamide Antiproliferative Amino group vs. dioxo moiety; reduced hydrogen-bonding capacity
1 (Oxadiazole-pyrimidine) 1,3,4-Oxadiazole + pyrimidine Chlorophenyl, nitrophenyl acetamide Antiproliferative Oxadiazole introduces planar heterocycle; thioether linkages alter redox properties
Pyrazolo[3,4-d]pyrimidine () Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone Kinase inhibition (e.g., BRAF) Chromenone moiety increases π-stacking potential; fluorophenyl enhances selectivity

Therapeutic Potential and Limitations

  • Advantages: The thienopyrimidine core offers a balance between potency and selectivity, avoiding off-target effects seen with bulkier pyrido-pyrimidines () . Acetamide side chain provides synthetic flexibility for derivatization, as demonstrated in and .
  • Limitations :
    • High lipophilicity may limit oral bioavailability, necessitating formulation optimization.
    • Lack of in vivo data (compared to ’s advanced candidates) requires further preclinical validation .

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